molecular formula C11H12N2O3 B12880482 7-Ethoxybenzofuran-2-carbohydrazide

7-Ethoxybenzofuran-2-carbohydrazide

Cat. No.: B12880482
M. Wt: 220.22 g/mol
InChI Key: DKDCJDDMQBFZMW-UHFFFAOYSA-N
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Description

7-Ethoxybenzofuran-2-carbohydrazide is a functionalized benzofuran derivative designed for research and development, particularly in medicinal chemistry. This compound serves as a versatile synthetic intermediate or precursor for constructing more complex molecular architectures through reactions at its reactive hydrazide group. The core benzofuran-2-carbohydrazide scaffold is recognized in scientific literature as a key precursor for generating Schiff base hydrazone derivatives, which are investigated for various biological activities. Research indicates that hybrids incorporating this pharmacophore, such as biphenyl pyrazole-benzofuran hybrids, can exhibit significant inhibitory activity against enzymes like α-glucosidase, showcasing potential for metabolic disorder research . Furthermore, benzofuran-2-carbohydrazide has been used to synthesize hydrazone ligands and their metal complexes for evaluation against infectious diseases, demonstrating its utility in developing new antimicrobial and antitubercular agents . The 7-ethoxy substituent on the benzofuran ring may influence the compound's electronic properties, lipophilicity, and overall interaction with biological targets, offering a point of diversification for structure-activity relationship (SAR) studies. This product is intended for research purposes as a chemical building block. It is strictly for laboratory use and is not classified as a drug, cosmetic, or for any human or veterinary therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H12N2O3

Molecular Weight

220.22 g/mol

IUPAC Name

7-ethoxy-1-benzofuran-2-carbohydrazide

InChI

InChI=1S/C11H12N2O3/c1-2-15-8-5-3-4-7-6-9(11(14)13-12)16-10(7)8/h3-6H,2,12H2,1H3,(H,13,14)

InChI Key

DKDCJDDMQBFZMW-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC2=C1OC(=C2)C(=O)NN

Origin of Product

United States

Advanced Synthetic Methodologies for 7 Ethoxybenzofuran 2 Carbohydrazide and Analogues

Regiospecific Synthesis of the Benzofuran-2-carboxylate Precursor

The foundational step in synthesizing 7-Ethoxybenzofuran-2-carbohydrazide is the construction of the ethyl 7-ethoxybenzofuran-2-carboxylate core. This process requires precise control to ensure the correct placement of the ethoxy group at the 7-position of the benzofuran (B130515) ring.

Strategies for 7-Ethoxy Substituent Introduction

The introduction of the 7-ethoxy group is typically achieved by starting with a correspondingly substituted phenol (B47542). A common precursor is 2-hydroxy-3-ethoxybenzaldehyde or a related phenol derivative. The ethoxy group's position on the initial benzene (B151609) ring dictates its final location on the benzofuran scaffold. The synthesis of various substituted benzofurans often originates from the specific precursor used to build the benzofuran framework. nih.gov

Optimized Cyclization and Esterification Techniques

Several methods exist for the cyclization and esterification to form the benzofuran-2-carboxylate. A prevalent strategy involves the reaction of a substituted salicylaldehyde (B1680747) with an alpha-haloacetate, such as ethyl chloroacetate (B1199739) or ethyl bromoacetate, in the presence of a base. nih.govclockss.org

For instance, substituted ethyl benzofuran-2-carboxylates can be synthesized by reacting substituted salicylaldehydes with ethyl chloroacetate in the presence of potassium carbonate and dimethylformamide (DMF). nih.gov This reaction proceeds via an initial O-alkylation of the phenolic hydroxyl group, followed by an intramolecular condensation and dehydration to form the furan (B31954) ring.

Another established method is the one-pot condensation-cyclization of 2-hydroxybenzophenones with ethyl bromoacetate. clockss.org While this can be a direct route, reaction conditions are critical. For example, using sodium ethoxide in refluxing absolute ethanol (B145695) has been shown to quantitatively yield the desired ethyl benzofuran-2-carboxylate by promoting both cyclization and dehydration. clockss.org

Transition metal-catalyzed reactions, such as those involving palladium and copper, are also widely employed for benzofuran synthesis. nih.govresearchgate.net These methods often involve the coupling of a 2-halophenol with a terminal alkyne (Sonogashira coupling) followed by an intramolecular cyclization. nih.govnih.gov While powerful, these methods may not always be necessary, as some cyclizations can proceed under metal-free, base-promoted conditions. nih.gov

The following table summarizes various cyclization techniques for preparing benzofuran-2-carboxylate precursors:

Starting MaterialsReagents and ConditionsProductYield (%)Reference
Substituted Salicylaldehydes, Ethyl ChloroacetateK2CO3, DMFSubstituted Ethyl Benzofuran-2-carboxylates55-87 nih.gov
5-Chloro-2-hydroxybenzophenone, Ethyl BromoacetateSodium Ethoxide, Absolute EtOH, RefluxEthyl 5-chloro-3-phenyl-1-benzofuran-2-carboxylateQuantitative clockss.org
2-Halophenols, Terminal AlkynesPd/Cu catalyst, Base2-Substituted Benzofurans- nih.govnih.gov
o-AlkynylphenolsCs2CO3, DMF, 60 °CSubstituted Benzofurans76-88 nih.gov

Conversion to the Carbohydrazide (B1668358) Moiety

Once the ethyl 7-ethoxybenzofuran-2-carboxylate precursor is obtained, the next critical step is its conversion to the corresponding carbohydrazide.

Hydrazinolysis Protocols for this compound Formation

The most common and direct method for converting an ester to a carbohydrazide is through hydrazinolysis. This reaction involves treating the ester with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O).

A typical procedure involves refluxing the ethyl 7-ethoxybenzofuran-2-carboxylate with an excess of hydrazine hydrate in a suitable solvent, most commonly ethanol or methanol (B129727). nih.govajgreenchem.com The reaction is generally carried out with overnight stirring to ensure complete conversion. nih.gov The carbohydrazide product often precipitates from the reaction mixture upon cooling and can be collected by filtration.

The general reaction is as follows:

7-Ethoxybenzofuran-2-carboxylate + Hydrazine Hydrate → this compound + Ethanol

Yield Optimization and Reaction Efficiency

Hydrazinolysis is typically a high-yielding reaction. Reports in the literature indicate that the synthesis of substituted benzofuran-2-carbohydrazides from their corresponding ethyl esters can achieve yields in the range of 90–95%. nih.gov

Key factors for optimizing the yield and efficiency of this step include:

Purity of the Ester: Starting with a pure ethyl 7-ethoxybenzofuran-2-carboxylate is crucial for obtaining a clean product and high yield.

Molar Ratio of Hydrazine: Using a sufficient excess of hydrazine hydrate helps to drive the reaction to completion.

Reaction Time and Temperature: While often performed under reflux, some protocols may utilize room temperature stirring for a longer duration. Overnight stirring is a common practice to ensure the reaction is complete. nih.gov

Solvent Choice: Ethanol and methanol are effective solvents as they readily dissolve both the starting ester and hydrazine hydrate, and the product carbohydrazide is often less soluble, facilitating its isolation.

The following table outlines a typical hydrazinolysis protocol:

Starting MaterialReagents and ConditionsProductYield (%)Reference
Substituted Ethyl Benzofuran-2-carboxylatesHydrazine Hydrate, Methanol, Overnight StirringSubstituted Benzofuran-2-carbohydrazides90-95 nih.gov

Green Chemistry Approaches in this compound Synthesis

In recent years, there has been a growing emphasis on developing more environmentally friendly synthetic methods in chemical manufacturing. For the synthesis of benzofuran derivatives, several green chemistry principles are being applied. nih.govresearchgate.netelsevier.esbenthamdirect.com

These approaches include:

Use of Greener Solvents: Research has explored the use of less hazardous solvents, such as water or deep eutectic solvents (DES), for the synthesis of the benzofuran ring. nih.govresearchgate.net For example, a copper-catalyzed synthesis of benzofuran derivatives has been reported in neat water. researchgate.net

Catalyst Efficiency: The development of highly efficient and recyclable catalysts, such as copper-based or palladium-based systems, reduces waste and energy consumption. nih.govacs.org Some methods even aim for catalyst-free conditions. nih.govbenthamdirect.com

One-Pot Reactions: Designing synthetic routes that combine multiple steps into a single pot reduces the need for intermediate purification steps, saving solvents and energy. nih.govacs.org

Energy Efficiency: Conducting reactions at ambient temperatures, when possible, minimizes energy consumption, a key principle of green chemistry. elsevier.es

Solvent-Free and Catalytic Methods

The conventional synthesis of this compound typically begins with a substituted salicylaldehyde, which undergoes reaction with ethyl chloroacetate to form an ester intermediate, followed by hydrazinolysis. For instance, this compound can be prepared from ethyl 7-ethoxybenzofuran-2-carboxylate, which itself is synthesized from 2-hydroxy-3-ethoxybenzaldehyde and ethyl chloroacetate in the presence of potassium carbonate and DMF. The final step involves reacting the ester with hydrazine hydrate in a solvent like methanol. thieme-connect.com While effective, this method relies on volatile organic solvents and stoichiometric reagents.

Modern synthetic chemistry seeks to replace such methods with more sustainable alternatives. These include catalytic reactions and solvent-free conditions, often enhanced by microwave irradiation.

Catalytic Approaches:

The core of this compound is the benzofuran ring. The formation of the precursor, ethyl benzofuran-2-carboxylate, is a critical step that can be optimized using catalysis. Research has demonstrated that the cyclization of 2-formylphenoxy ethylcarboxylates to form ethyl benzofuran-2-carboxylates can be efficiently catalyzed by nonionic phosphazene bases like P(MeNCH₂CH₂)₃N. thieme-connect.com This method provides a direct route to functionalized ethyl benzofuran-2-carboxylates in high yields (80-99%) under milder conditions (70°C) than traditional base-catalyzed methods, which can suffer from ester hydrolysis. thieme-connect.com Various transition metals, including palladium, copper, nickel, gold, and silver, have also been employed to catalyze the synthesis of the benzofuran nucleus from different precursors, offering atom-economic pathways. nih.govacs.org For example, palladium and copper co-catalyzed Sonogashira coupling of iodophenols with terminal alkynes followed by intramolecular cyclization is an effective strategy. nih.gov

The subsequent conversion of the ester to the carbohydrazide is typically a high-yielding reaction with hydrazine hydrate. nih.gov While often conducted in an alcohol solvent, this step can be adapted to greener conditions.

Solvent-Free and Microwave-Assisted Methods:

Solvent-free reaction conditions represent a significant advancement in green chemistry, minimizing waste and often reducing reaction times. reachemchemicals.com Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool to achieve this, frequently leading to faster reactions and higher yields with less energy consumption. sapub.orgresearchgate.net

For benzofuran derivatives, microwave irradiation has been successfully used to synthesize pyrazolyl benzofurans from benzofuran-2-carbohydrazide in a matter of minutes, compared to several hours with conventional heating. sapub.org Similarly, the synthesis of novel chromonyl chalcones and pyrazolines incorporating a benzofuran moiety has been achieved through an eco-friendly, solvent-free heating method. researchgate.net These examples strongly suggest that the synthesis of this compound and its subsequent derivatization could be significantly improved by adopting solvent-free, microwave-assisted protocols. For instance, the condensation of ethyl 7-ethoxybenzofuran-2-carboxylate with hydrazine hydrate could likely be performed efficiently under microwave irradiation without a solvent, reducing both waste and reaction time.

Table 1: Comparison of Synthetic Methods for Benzofuran-2-carbohydrazide Analogues

Method Catalyst/Conditions Solvent Reaction Time Yield Reference
Conventional K₂CO₃, then Hydrazine Hydrate DMF, then Methanol Overnight/Several hours 55-95% thieme-connect.com
Catalytic P(MeNCH₂CH₂)₃N Ethanol 3 hours 80-99% (for ester) thieme-connect.com
Microwave-Assisted Microwave Irradiation (450W) None specified 2-4 minutes Good to Excellent sapub.org
Solvent-Drop Grinding DABCO Solvent-free Not specified Good researchgate.net

Atom Economy and Sustainability Assessments

A key principle of green chemistry is maximizing the incorporation of all materials used in the process into the final product, a concept known as atom economy (AE). tudelft.nl Other metrics, such as the Environmental Factor (E-factor), which measures the mass of waste produced per unit of product, and Process Mass Intensity (PMI), which considers the total mass input relative to the product mass, are also crucial for assessing the sustainability of a chemical process. tudelft.nlrsc.org

Atom Economy Calculation:

The atom economy for the final step in the conventional synthesis of this compound can be calculated as follows:

Reaction: Ethyl 7-ethoxybenzofuran-2-carboxylate + Hydrazine hydrate → this compound + Ethanol

Molecular Weights:

Ethyl 7-ethoxybenzofuran-2-carboxylate (C₁₃H₁₄O₄): 234.25 g/mol

Hydrazine hydrate (H₆N₂O): 50.06 g/mol

this compound (C₁₁H₁₂N₂O₃): 220.22 g/mol

Ethanol (C₂H₆O): 46.07 g/mol

Calculation: Atom Economy (%) = (Molecular weight of desired product / Sum of molecular weights of all reactants) x 100 AE (%) = (220.22 / (234.25 + 50.06)) x 100 AE (%) ≈ 77.4%

Sustainability Assessment:

The conventional synthesis, using solvents like DMF and methanol, results in a high E-factor and PMI due to the mass of solvents used in the reaction and for purification. rsc.org Solvents often account for the majority of non-aqueous waste in pharmaceutical manufacturing. rsc.org

Adopting the advanced methodologies discussed would significantly improve the sustainability profile:

Catalytic Methods: Using a catalyst instead of a stoichiometric base for the cyclization step improves atom economy by reducing the amount of reagent needed and waste generated. thieme-connect.com Catalytic processes are a cornerstone of green chemistry, aiming for high efficiency and minimal by-product formation. tudelft.nl

Solvent-Free/Microwave-Assisted Methods: Eliminating solvents drastically reduces the E-factor and PMI. reachemchemicals.com Microwave heating often leads to lower energy consumption compared to conventional refluxing over many hours, further enhancing the process's green credentials. reachemchemicals.com

The ideal synthesis would be a one-pot, solvent-free, catalytic process. While a dedicated protocol for this compound has not been reported, the successful application of these principles to analogous systems provides a clear roadmap for future process development. nih.govresearchgate.net By focusing on metrics like atom economy, E-factor, and solvent intensity, chemists can design and implement synthetic routes that are not only efficient but also environmentally responsible. rsc.orgmoderndynamics.in

Table 2: Green Chemistry Metrics for Process Evaluation

Metric Definition Ideal Value Implication for Sustainability
Atom Economy (AE) (MW of product / Σ MW of reactants) x 100 100% Measures how efficiently reactants are converted to the desired product. tudelft.nl
E-Factor kg waste / kg product 0 Lower values indicate less waste generation and higher resource efficiency. rsc.org
Process Mass Intensity (PMI) Total mass in process (kg) / Mass of product (kg) 1 A holistic metric that includes all materials used (reactants, solvents, workup chemicals). rsc.org
Reaction Mass Efficiency (RME) Mass of product (kg) / Total mass of reactants (kg) 100% Provides a more realistic measure of a reaction's efficiency than yield alone. rsc.org

Chemical Reactivity and Derivatization Strategies of 7 Ethoxybenzofuran 2 Carbohydrazide

Design and Synthesis of Novel N-Acylhydrazone Derivatives

N-Acylhydrazones (NAHs) are a prominent class of compounds synthesized from carbohydrazides. ekb.egnih.gov The NAH framework (-C(O)NHN=C<) is recognized for its chemical stability and its capacity to form hydrogen bonds, making it a privileged structure in medicinal chemistry. researchgate.net The synthesis of N-acylhydrazone derivatives from 7-Ethoxybenzofuran-2-carbohydrazide is a straightforward and efficient method to introduce molecular diversity.

Condensation Reactions with Aldehydes and Ketones

The primary method for synthesizing N-acylhydrazones is the acid-catalyzed condensation reaction between a carbohydrazide (B1668358) and various carbonyl compounds, such as aldehydes and ketones. researchgate.net In this reaction, the terminal amino group (-NH2) of the this compound acts as a nucleophile, attacking the electrophilic carbonyl carbon of an aldehyde or ketone. The reaction typically proceeds in a solvent like ethanol (B145695) and is often catalyzed by a few drops of a mineral or organic acid (e.g., HCl, H2SO4, or acetic acid). researchgate.net The reaction proceeds via a carbinolamine intermediate, which then dehydrates to form the stable N-acylhydrazone product. ekb.eg This reaction is highly versatile, allowing for the incorporation of a wide range of substituents by varying the aldehyde or ketone component.

Table 1: Examples of N-Acylhydrazone Synthesis via Condensation This table presents representative examples of the condensation reaction.

Carbonyl ReactantProduct NameR1R2
BenzaldehydeN'-(benzylidene)-7-ethoxybenzofuran-2-carbohydrazidePhenylH
Acetone7-Ethoxy-N'-(propan-2-ylidene)benzofuran-2-carbohydrazideMethylMethyl
4-Nitrobenzaldehyde7-Ethoxy-N'-(4-nitrobenzylidene)benzofuran-2-carbohydrazide4-NitrophenylH
CyclohexanoneN'-(cyclohexylidene)-7-ethoxybenzofuran-2-carbohydrazide\multicolumn{2}{c}{- (CH2)5 -}

Stereochemical Considerations in Hydrazone Formation

The N-acylhydrazone scaffold possesses specific stereochemical features that influence its three-dimensional structure and properties. These features arise from two main sources: geometric isomerism around the carbon-nitrogen double bond (C=N) and conformational isomerism due to restricted rotation around the amide (N-C(O)) single bond. nih.govnih.gov

Geometric Isomerism: The imine C=N double bond can exist as two geometric isomers: E (entgegen) and Z (zusammen). For N-acylhydrazones derived from aldehydes, the E isomer is generally more stable and thus predominant due to reduced steric hindrance. nih.gov

Conformational Isomerism: The partial double-bond character of the amide C-N bond restricts free rotation, leading to the existence of two main planar conformers (rotamers): syn-periplanar and anti-periplanar. researchgate.netresearchgate.net

In solution, particularly in solvents like DMSO-d6, it is common for N-acylhydrazones to exist as a mixture of these isomers. This is often observed in NMR spectra, where a duplication of signals for protons near the hydrazone moiety (such as the NH, N=CH, and adjacent protons) indicates the presence of multiple species in equilibrium. nih.govresearchgate.net The exact ratio of these isomers can be influenced by factors such as the solvent, temperature, and the steric and electronic nature of the substituents. nih.gov

Exploration of Heterocyclic Annulation Reactions

The carbohydrazide moiety is a powerful building block for synthesizing a variety of five-membered heterocyclic rings. mdpi.com Through cyclization reactions, the nitrogen and oxygen atoms of the carbohydrazide group in this compound can be incorporated into new ring systems, yielding derivatives with diverse chemical properties.

Formation of Triazoles, Oxadiazoles, and Thiadiazoles from the Carbohydrazide Moiety

1,2,4-Triazoles: Benzofuran-2-carbohydrazide can be converted into 4-amino-5-(benzofuran-2-yl)-1,2,4-triazole-3-thiol by reacting it with carbon disulfide (CS2) in the presence of potassium hydroxide, followed by treatment with hydrazine (B178648) hydrate (B1144303). vjol.info.vnntt.edu.vn This method provides a versatile intermediate where the amino and thiol groups can be used for further derivatization. vjol.info.vn Another route involves reacting the carbohydrazide with an isothiocyanate to form a thiosemicarbazide (B42300) intermediate, which can then be cyclized under basic conditions to yield a 1,2,4-triazole-3-thione derivative. researchgate.net

1,3,4-Oxadiazoles: These heterocycles are commonly synthesized from carbohydrazides via cyclodehydration of an N,N'-diacylhydrazine intermediate. vjol.info.vnrsc.org For example, reacting this compound with an aromatic acid chloride or anhydride (B1165640) would yield a diacylhydrazine, which can then be cyclized using dehydrating agents like phosphorus oxychloride (POCl3) or sulfuric acid to form the 2,5-disubstituted 1,3,4-oxadiazole (B1194373) ring. nih.govluxembourg-bio.com However, some reactions between benzofuran-2-carbohydrazide and aldehydes in acetic anhydride have been reported to yield N-acylhydrazide products instead of the expected oxadiazole, suggesting that reaction conditions and substrate electronics play a crucial role. vjol.info.vnntt.edu.vn

1,3,4-Thiadiazoles: The synthesis of 1,3,4-thiadiazoles typically proceeds through a thiosemicarbazide intermediate, formed by the reaction of the carbohydrazide with an isothiocyanate. researchgate.net This intermediate can then be cyclized under acidic conditions (e.g., using concentrated sulfuric acid) to yield 2-amino-5-substituted-1,3,4-thiadiazole derivatives. Alternatively, reaction of the carbohydrazide with carbon disulfide can lead to an oxadiazole-thione, which upon reaction with hydrazine can be converted to a triazole-thione. researchgate.net

Table 2: Summary of Heterocyclic Annulation Reactions This table outlines common synthetic routes from the carbohydrazide moiety.

Target HeterocycleKey ReagentsIntermediateGeneral Conditions
1,2,4-Triazole-3-thiol1. CS2, KOH 2. NH2NH2·H2ODithiocarbazateReflux
1,3,4-OxadiazoleAcyl Chloride, then POCl3N,N'-DiacylhydrazineReflux
1,3,4-ThiadiazolePhenyl isothiocyanate, then H2SO4ThiosemicarbazideReflux

Multicomponent Reactions Incorporating the Carbohydrazide Scaffold

Multicomponent reactions (MCRs) are powerful synthetic tools where three or more reactants combine in a one-pot process to form a single product that incorporates atoms from all starting materials. beilstein-journals.orgwikipedia.org This approach offers high atom economy and efficiency. The this compound scaffold is a suitable candidate for MCRs due to its nucleophilic primary amine group.

For instance, the hydrazide could potentially act as the amine component in isocyanide-based MCRs like the Ugi four-component reaction. beilstein-journals.orgnih.gov In a hypothetical Ugi reaction, this compound could react with an aldehyde (or ketone), a carboxylic acid, and an isocyanide to generate a complex α-acylamino amide derivative, thereby rapidly building molecular complexity from simple precursors. wikipedia.org Similarly, it could be employed in other MCRs, such as the Kabachnik-Fields or Biginelli reactions, by leveraging the reactivity of the -NH2 group. organic-chemistry.org

Modifications at the Benzofuran (B130515) Core

Beyond the reactivity of the carbohydrazide side chain, the benzofuran ring itself is susceptible to chemical modification, primarily through electrophilic aromatic substitution. The substitution pattern is governed by the directing effects of the existing substituents: the ethoxy group at position 7 (-OEt) and the carbohydrazide group at position 2.

The benzofuran system is generally electron-rich. The ethoxy group at C7 is a strong activating group and is ortho-, para- directing. The carbohydrazide group at C2 is a deactivating, meta- directing group with respect to the benzene (B151609) ring. However, electrophilic substitution on benzofuran preferentially occurs on the furan (B31954) ring, but since the C2 and C3 positions are occupied or part of the fusion, reactions will target the benzene portion of the molecule. The most likely positions for electrophilic attack are C4 and C6, which are ortho and para to the activating ethoxy group.

Potential modifications could include:

Halogenation: Introduction of bromine or chlorine at the C4 or C6 positions using reagents like N-bromosuccinimide (NBS) or sulfuryl chloride.

Nitration: Introduction of a nitro group (-NO2) using a mixture of nitric acid and sulfuric acid, which could be directed to the C4 or C6 position. researchgate.net

Friedel-Crafts Reactions: Acylation or alkylation, although these reactions can be complex with heterocyclic systems.

These modifications would yield a new library of this compound analogs with altered electronic and steric properties, further expanding the synthetic utility of the parent scaffold.

Functionalization of the Ethoxy Group

The ethoxy group at the 7-position of the benzofuran ring is a key site for derivatization, primarily through O-dealkylation. This reaction converts the ethoxy group into a hydroxyl group, yielding 7-hydroxybenzofuran-2-carbohydrazide. The resulting phenolic hydroxyl group can then serve as a handle for further functionalization, such as etherification or esterification, to introduce a wide array of substituents.

While specific chemical methods for the O-deethylation of this compound are not extensively documented in the literature, general methods for the cleavage of aryl ethyl ethers are well-established and can be applied. Common reagents for this transformation include strong protic acids like hydrogen bromide (HBr) or hydrogen iodide (HI), and Lewis acids such as boron tribromide (BBr₃). The choice of reagent would need to be carefully considered to ensure compatibility with the carbohydrazide functionality.

In related heterocyclic systems like 7-ethoxycoumarin, enzymatic O-deethylation has been widely studied, often catalyzed by cytochrome P450 enzymes. nih.govnih.gov While these biochemical methods highlight the potential for modification at this position, chemical methods remain more common in synthetic organic chemistry for targeted derivatization.

Table 1: Potential Reagents for O-Dealkylation of this compound

Reagent ClassSpecific ReagentPotential Product
Protic AcidHydrogen Bromide (HBr)7-Hydroxybenzofuran-2-carbohydrazide
Lewis AcidBoron Tribromide (BBr₃)7-Hydroxybenzofuran-2-carbohydrazide

Strategic Substitution Patterns on the Benzene Ring of Benzofuran

The benzene portion of the benzofuran ring system is amenable to electrophilic aromatic substitution, allowing for the introduction of various functional groups that can significantly modulate the molecule's properties. The regioselectivity of these substitutions is dictated by the directing effects of the existing substituents: the fused furan ring and the ethoxy group at the 7-position.

The ethoxy group is an activating, ortho-, para-directing group due to its electron-donating nature through resonance. youtube.comlibretexts.org In the context of the 7-ethoxybenzofuran (B3319303) system, this would direct incoming electrophiles primarily to the C6 position (ortho to the ethoxy group) and potentially to the C4 position (para to the furan oxygen, but also influenced by the ethoxy group). The fused furan ring also influences the reactivity of the benzene ring.

Studies on the nitration of analogous heterocyclic systems, such as 7-hydroxy-4-methyl coumarin (B35378), have shown that substitution occurs at the C6 and C8 positions (the C8 position in coumarin is analogous to the C7a position in benzofuran, which is part of the ring junction and not available for substitution). scispace.com This suggests that the positions ortho to the alkoxy group are highly activated. For this compound, electrophilic substitution is therefore most likely to occur at the C6 position.

Common electrophilic substitution reactions that could be applied to this scaffold include:

Nitration: Treatment with a mixture of nitric acid and sulfuric acid would be expected to yield 7-ethoxy-6-nitrobenzofuran-2-carbohydrazide.

Halogenation: Reactions with bromine in acetic acid or N-bromosuccinimide could introduce a bromine atom, likely at the C6 position.

Friedel-Crafts Acylation and Alkylation: These reactions, catalyzed by a Lewis acid, could introduce acyl or alkyl groups onto the benzene ring, again with a preference for the C6 position. nih.gov

Table 2: Predicted Products of Electrophilic Aromatic Substitution on this compound

ReactionReagentsMajor Product
NitrationHNO₃, H₂SO₄7-Ethoxy-6-nitrobenzofuran-2-carbohydrazide
BrominationBr₂, CH₃COOH6-Bromo-7-ethoxybenzofuran-2-carbohydrazide
Friedel-Crafts AcylationRCOCl, AlCl₃6-Acyl-7-ethoxybenzofuran-2-carbohydrazide

It is important to note that the carbohydrazide moiety itself can be derivatized. For instance, it can react with aldehydes to form the corresponding N'-substituted benzylidene carbohydrazides or with carbon disulfide to yield 5-(7-ethoxy-1-benzofuran-2-yl)-1,3,4-oxadiazole-2-thiol. asianpubs.orgresearchgate.net These reactions provide further opportunities for creating a diverse library of compounds based on the this compound core.

Advanced Spectroscopic Characterization and Structural Elucidation in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise three-dimensional structure of organic molecules in solution. However, specific NMR data for 7-Ethoxybenzofuran-2-carbohydrazide, which would be critical for understanding its conformational preferences and dynamic behavior, is not available in the public domain.

1D and 2D NMR Techniques for Proton and Carbon Assignments

Detailed one-dimensional (¹H) and two-dimensional (¹³C) NMR analyses are essential for the unambiguous assignment of all proton and carbon signals within the this compound molecule. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be instrumental in establishing the connectivity between atoms. For instance, ¹H NMR would provide information on the chemical environment of the ethoxy protons, the aromatic protons on the benzofuran (B130515) ring, and the hydrazide protons. The coupling patterns would reveal their spatial relationships. ¹³C NMR would identify the chemical shifts of all carbon atoms, including the carbonyl carbon of the hydrazide group and the carbons of the benzofuran core and the ethoxy side chain. Without experimental spectra, a detailed assignment remains speculative.

Investigation of Dynamic Processes and Tautomerism

The hydrazide moiety of this compound presents the possibility of tautomerism, specifically between the amide and imidic acid forms. Variable-temperature NMR studies could provide insight into the equilibrium between these tautomers and the energetic barriers to their interconversion. Furthermore, the rotational dynamics around the C-C and C-N single bonds could be investigated to understand the molecule's conformational flexibility. Such studies are crucial for a complete understanding of its chemical reactivity and biological interactions, yet no such research has been reported.

Mass Spectrometry (MS) for Molecular Structure Confirmation and Fragmentation Studies

Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and for gaining structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental composition. For this compound (C₁₁H₁₂N₂O₃), the theoretical exact mass would be a key piece of data for its definitive identification. This precise measurement would distinguish it from other compounds with the same nominal mass. However, published HRMS data for this specific compound could not be located.

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Pathways

Tandem Mass Spectrometry (MS/MS) involves the fragmentation of a selected precursor ion to generate a series of product ions. The resulting fragmentation pattern is a molecular fingerprint that can be used to elucidate the structure of the original molecule. For this compound, characteristic fragmentation pathways would be expected, such as the loss of the ethoxy group, cleavage of the hydrazide moiety, and fragmentation of the benzofuran ring system. Analysis of these pathways would provide definitive structural confirmation. The absence of any published MS/MS studies precludes a discussion of its specific fragmentation behavior.

Infrared (IR) Spectroscopy for Functional Group Identification and Hydrogen Bonding Analysis

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the N-H stretching of the amine and amide groups, the C=O stretching of the carbonyl group, the C-O-C stretching of the ether and furan (B31954) rings, and the C-H stretching of the aromatic and aliphatic portions of the molecule.

Furthermore, the positions and shapes of the N-H and C=O stretching bands could provide valuable information about intermolecular and intramolecular hydrogen bonding. For example, a shift to lower wavenumbers for these bands would indicate the presence of hydrogen bonding, which plays a critical role in the solid-state packing and solution-phase behavior of the molecule. Without access to an experimental IR spectrum, a detailed analysis of its vibrational modes and hydrogen bonding interactions is not possible.

Characteristic Vibrational Modes of Carbohydrazide (B1668358) and Benzofuran Moieties

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups within a molecule by detecting their characteristic vibrational frequencies. In this compound, the IR spectrum is dominated by the vibrational modes of the carbohydrazide (-CONHNH₂) and the benzofuran ring systems.

The carbohydrazide moiety gives rise to several distinct absorption bands. The N-H stretching vibrations of the primary amine (-NH₂) and the secondary amide (-NH-) groups are typically observed in the region of 3100-3400 cm⁻¹. Specifically, studies on analogous benzofuran-2-carbohydrazide structures show strong absorptions around 3324 cm⁻¹, 3178 cm⁻¹, and 3114 cm⁻¹, which are attributed to the symmetric and asymmetric stretching vibrations of the N-H bonds in the -NHNH₂ group. researchgate.net The carbonyl group (C=O) of the hydrazide is a strong chromophore and its stretching vibration typically appears in the range of 1650-1685 cm⁻¹. asianpubs.orgorientjchem.org For instance, in 3-methyl-1-benzofuran-2-carbohydrazide (B165131), this peak is observed at 1650 cm⁻¹. asianpubs.org

The benzofuran nucleus also presents a characteristic set of vibrational frequencies. The aromatic C=C stretching vibrations of the fused benzene (B151609) and furan rings typically appear in the 1520-1610 cm⁻¹ region. asianpubs.org The C-O-C stretching vibration of the furan ring is another key indicator, often found between 1050 and 1250 cm⁻¹. Furthermore, the presence of the ethoxy group at the 7-position introduces aliphatic C-H stretching vibrations around 2800-3000 cm⁻¹. asianpubs.org

A summary of the expected characteristic IR absorption bands for this compound, based on data from closely related compounds, is presented in the table below.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Reference
CarbohydrazideN-H Stretching (NH & NH₂)3100 - 3400 researchgate.netasianpubs.org
CarbohydrazideC=O Stretching1650 - 1685 asianpubs.orgorientjchem.org
BenzofuranAromatic C=C Stretching1520 - 1610 asianpubs.org
BenzofuranC-O-C Stretching1050 - 1250 asianpubs.org
Ethoxy GroupAliphatic C-H Stretching2800 - 3000 asianpubs.org

This table is generated based on data from analogous compounds and represents expected values.

Intermolecular Hydrogen Bonding Network Analysis

The solid-state structure and properties of this compound are significantly influenced by intermolecular hydrogen bonds. The carbohydrazide moiety, with its hydrogen bond donors (N-H groups) and acceptors (carbonyl oxygen and amino nitrogen), plays a crucial role in forming these networks. asianpubs.orgnih.gov

Crystal structure analyses of similar compounds, such as 3-methyl-1-benzofuran-2-carbohydrazide, reveal the formation of extensive hydrogen bonding networks. nih.gov In these structures, molecules are often linked into dimers or larger supramolecular assemblies through N-H···O and N-H···N hydrogen bonds. nih.govtandfonline.com

The primary amine (-NH₂) and the amide (-NH-) protons of the carbohydrazide group are expected to act as hydrogen bond donors. The carbonyl oxygen is a strong hydrogen bond acceptor, readily participating in N-H···O interactions. The nitrogen atoms of the hydrazide can also act as hydrogen bond acceptors, leading to N-H···N linkages. nih.gov These interactions are fundamental in stabilizing the crystal lattice. asianpubs.org

In the case of this compound, it is anticipated that the molecules will self-assemble in the solid state to form a stable, three-dimensional network stabilized by these intermolecular hydrogen bonds. The presence of the ethoxy group is unlikely to interfere with the primary hydrogen bonding motifs of the carbohydrazide group, which are the dominant forces in the crystal packing.

Computational Chemistry and Theoretical Investigations of 7 Ethoxybenzofuran 2 Carbohydrazide and Its Derivatives

Quantum Chemical Calculations

Quantum chemical calculations serve as a powerful tool in understanding the intrinsic properties of molecules, offering insights into their electronic structure, reactivity, and stability. aspbs.com These computational methods, particularly Density Functional Theory (DFT), have become instrumental in the study of complex organic molecules like 7-Ethoxybenzofuran-2-carbohydrazide and its derivatives. manchester.ac.ukmdpi.com

Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure and properties of many-body systems. manchester.ac.uk For derivatives of this compound, DFT calculations, often using the B3LYP functional with a basis set like 6-31G(d,p), are employed to optimize the molecular geometry, including bond lengths and angles. researchgate.net These calculations provide a foundational understanding of the molecule's three-dimensional shape and the spatial arrangement of its atoms.

Furthermore, DFT is utilized to compute a range of quantum chemical parameters that are crucial for predicting the reactivity and stability of the compound. These parameters include electrophilicity, electronegativity, chemical softness, and chemical hardness. researchgate.net For instance, a study on a related carbohydrazide (B1668358) derivative demonstrated that DFT calculations could establish its stability and potential biological activity. researchgate.net The analysis of these parameters helps in understanding how the molecule will interact with other chemical species, providing a theoretical basis for its observed chemical behavior.

HOMO-LUMO Analysis and Electrostatic Potential Mapping

HOMO-LUMO Analysis: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital (FMO) theory. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and polarizability. nih.govsemanticscholar.org A smaller HOMO-LUMO gap suggests higher chemical reactivity and biological activity, as it indicates that the molecule can be more easily excited. nih.gov

The energies of the HOMO and LUMO orbitals are calculated to understand the electron-donating and electron-accepting capabilities of the molecule, respectively. youtube.com For example, in one study, the HOMO-LUMO energy gap for a carbohydrazide compound was found to be significant, indicating high stability and biological activity. researchgate.net This analysis is crucial for predicting how the molecule will participate in chemical reactions. semanticscholar.org

ParameterSignificance
HOMO Energy Represents the electron-donating ability of the molecule.
LUMO Energy Represents the electron-accepting ability of the molecule.
HOMO-LUMO Gap (ΔE) Indicates chemical reactivity, kinetic stability, and polarizability. A smaller gap suggests higher reactivity. nih.govsemanticscholar.org

Electrostatic Potential Mapping (MEP): Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution within a molecule. uni-muenchen.de It maps the electrostatic potential onto the electron density surface, with different colors representing varying potential values. wuxiapptec.comresearchgate.net Typically, red areas indicate regions of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue areas represent positive electrostatic potential (electron-deficient), prone to nucleophilic attack. wuxiapptec.comresearchgate.net

MEP analysis for compounds related to this compound reveals the most reactive sites for intermolecular interactions. researchgate.net For instance, a large negative region is often observed around electronegative atoms like oxygen and nitrogen, highlighting their role in potential hydrogen bonding and other interactions. researchgate.net This information is invaluable for understanding how the molecule will interact with biological targets. researchgate.net

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is extensively used in drug discovery to understand how a ligand, such as a derivative of this compound, might interact with a biological macromolecule, typically a protein. mdpi.com

Prediction of Binding Modes and Affinities with Biological Macromolecules

Molecular docking simulations are employed to predict the binding modes and affinities of this compound derivatives with various biological targets. For example, derivatives have been docked against key proteins of SARS-CoV-2, such as the main protease (Mpro), spike glycoprotein, and RNA-dependent RNA polymerase (RdRp), to evaluate their potential as antiviral agents. mdpi.comnih.gov

The results of these simulations are often expressed as a binding score or energy, with lower values typically indicating a more favorable interaction. mdpi.com For instance, certain benzofuran-tethered triazolylcarbazoles, synthesized from a carbohydrazide precursor, have shown strong binding affinities to the main protease of SARS-CoV-2, with binding scores comparable to or better than some approved drugs. mdpi.com These predictions help in identifying promising candidates for further experimental validation. d-nb.info

Derivative ClassTarget ProteinPredicted Binding Affinity (Kcal/mol)
Benzofuran-triazole derivative 9iSARS-CoV-2 Mpro-8.87 mdpi.com
Benzofuran-triazole derivative 9jSARS-CoV-2 Mpro-8.85 mdpi.com
Benzofuran-triazole derivative 9eSARS-CoV-2 Mpro-8.77 mdpi.com
Benzofuran-triazole derivative 9hSARS-CoV-2 Mpro-8.76 mdpi.com

Analysis of Key Intermolecular Interactions (Hydrogen Bonds, Hydrophobic Interactions)

A crucial aspect of molecular docking analysis is the identification of key intermolecular interactions that stabilize the ligand-protein complex. These interactions primarily include hydrogen bonds and hydrophobic interactions. nih.gov

Hydrogen Bonds: These are formed between a hydrogen atom covalently bonded to a more electronegative atom (like oxygen or nitrogen) and another nearby electronegative atom. chemistryguru.com.sg In the context of this compound derivatives, the carbohydrazide moiety and other functional groups can act as hydrogen bond donors and acceptors, forming critical interactions with amino acid residues in the active site of a target protein. nih.govmdpi.com

For example, docking studies of benzofuran (B130515) derivatives with the SARS-CoV-2 main protease have revealed specific hydrogen bond interactions with residues like THR24, ASN119, and GLY143, as well as hydrophobic interactions with residues such as HIS41, MET49, and MET165. mdpi.com Understanding these specific interactions is vital for the rational design and optimization of more potent inhibitors. mdpi.com

Pharmacophore Modeling for Activity Prediction and Virtual Screening

Pharmacophore modeling is a powerful technique in computer-aided drug design that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic groups) necessary for a molecule to exert a specific biological activity. dovepress.comnih.gov This model then serves as a 3D query for virtual screening of large compound libraries to identify novel molecules with the desired activity. nih.gov

For classes of compounds like carbohydrazide derivatives, pharmacophore models can be developed based on the structures of known active molecules. mdpi.com These models can then be used to screen databases for new compounds that fit the pharmacophore and are therefore likely to be active. mdpi.com This approach allows for the efficient exploration of chemical space and the identification of novel scaffolds. nih.gov While specific pharmacophore models for this compound were not found in the provided search results, the general applicability of this method to carbohydrazides and benzofuran derivatives suggests its potential utility in discovering new bioactive compounds based on this scaffold. mdpi.comscience.govscispace.comresearchgate.net The process typically involves several hierarchical filters, including pharmacophore matching, molecular similarity, and finally, molecular docking to refine the selection of candidates for experimental testing. nih.gov

Ligand-Based and Structure-Based Pharmacophore Generation

Pharmacophore modeling is a cornerstone of rational drug design, identifying the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target. nih.gov Both ligand-based and structure-based approaches are employed to develop these models, which serve as 3D queries for screening large compound libraries. ajol.inforesearchgate.net

Ligand-Based Generation: This method is utilized when the 3D structure of the target protein is unknown but a set of active ligands is available. ijrpr.com The process involves superimposing a set of active molecules, such as various benzofuran-2-carbohydrazide derivatives with known inhibitory activity against a target like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and extracting the common chemical features that are critical for their bioactivity. ijrpr.com A typical pharmacophore model derived for kinase inhibitors, including those targeting VEGFR-2, often consists of key features such as hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic regions (H), and aromatic rings (R). ijrpr.commdpi.com For a series of this compound derivatives, a consensus pharmacophore might feature the hydrazide moiety providing HBD and HBA sites, the ethoxy group contributing a hydrophobic feature, and the benzofuran core acting as an aromatic/hydrophobic scaffold.

Structure-Based Generation: When the crystal structure of the target protein-ligand complex is available (e.g., VEGFR-2 with a known inhibitor), a structure-based pharmacophore can be generated. mdpi.com This model is built by analyzing the key interaction points between the ligand and the amino acid residues in the protein's binding pocket. researchgate.net For instance, interactions with key residues in the ATP-binding site of VEGFR-2, such as Cys919 and Asp1046, are crucial. researchgate.net A pharmacophore model for a this compound derivative targeting VEGFR-2 would map its functional groups to these specific interactions. The model might include an HBA feature interacting with the backbone NH of Cys919 in the hinge region, an HBD feature forming a bond with the carboxylate of Asp1046 in the DFG motif, and the benzofuran ring fitting into a hydrophobic pocket.

Feature Mapping and Exclusion Volume Sphere Analysis

Feature Mapping: During pharmacophore generation, feature mapping is the process of identifying and aligning the specific chemical functionalities (features) of a set of active molecules. ijrpr.com For this compound derivatives, this would involve mapping the oxygen of the ethoxy group, the carbonyl oxygen, and the amine hydrogens of the carbohydrazide group as potential hydrogen bond acceptors and donors, respectively. The benzofuran ring system is mapped as an aromatic and hydrophobic feature. The alignment of these features across a series of potent analogues helps in creating a robust pharmacophore hypothesis that represents the ideal spatial arrangement for optimal target binding.

Exclusion Volume Sphere Analysis: As part of a 3D-Quantitative Structure-Activity Relationship (3D-QSAR) study, exclusion volumes are added to the pharmacophore model. mdpi.com These are spheres placed in regions of the binding site where steric bulk would clash with the receptor, leading to a decrease in or loss of biological activity. For a this compound derivative targeting a kinase, exclusion volumes would be defined in areas of the ATP-binding pocket that are sterically restricted. This ensures that virtual screening hits not only match the key interaction features but also possess a suitable size and shape to fit within the active site, thereby reducing the likelihood of false positives.

Molecular Dynamics (MD) Simulations for Conformational Stability and Binding Dynamics

Molecular dynamics (MD) simulations offer a powerful method to study the physical movements of atoms and molecules over time, providing detailed insights into the stability of ligand-receptor complexes and the conformational behavior of the ligand within the binding site. nih.gov

Assessment of Ligand-Receptor Complex Stability and Binding Free Energy

Ligand-Receptor Complex Stability: The stability of the complex formed between a this compound derivative and its target protein (e.g., VEGFR-2) is a critical indicator of its potential efficacy. MD simulations, often run for hundreds of nanoseconds, are used to assess this stability. researchgate.net A key metric is the Root Mean Square Deviation (RMSD) of the protein and ligand atoms from their initial positions. A stable complex is characterized by a low and converging RMSD value over the simulation time, indicating that the ligand remains securely bound in the active site without causing significant distortion to the protein structure. For example, studies on potential VEGFR-2 inhibitors have shown stable RMSD values, confirming stable interactions within the binding pocket. mdpi.com

Binding Free Energy: The binding free energy (ΔG_bind) quantifies the affinity of a ligand for its target. Methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are commonly used to calculate this value from MD simulation trajectories. researchgate.net This calculation considers van der Waals interactions, electrostatic interactions, and solvation energies. In silico studies of VEGFR-2 inhibitors have reported binding free energies ranging from -32 to -54 kcal/mol, indicating strong binding affinities. mdpi.com A derivative of this compound would be considered a promising candidate if its calculated binding free energy is comparable to or better than that of known reference inhibitors. mdpi.com

Below is a representative table of binding energy calculations for hypothetical this compound derivatives compared to a standard inhibitor, based on typical values found in computational studies of kinase inhibitors.

CompoundDocking Score (kcal/mol)Calculated Binding Free Energy (ΔG_bind, kcal/mol)
Derivative A-8.5-45.8
Derivative B-9.2-51.2
This compound-7.9-41.5
Reference Inhibitor (e.g., Axitinib)-10.1-54.7 mdpi.com

Analysis of Conformational Changes and Solvent Effects

MD simulations also reveal the dynamic nature of the ligand and protein, including conformational changes upon binding. researchgate.net A ligand may adopt different conformations within the binding pocket to maximize favorable interactions. Analysis of the simulation trajectory can show how the flexible side chains of amino acids in the active site adjust to accommodate the ligand, and how the ligand itself might alter its shape.

In Silico ADMET Predictions for Lead Optimization Studies

For a compound to be a successful drug, it must possess not only high efficacy but also favorable pharmacokinetic properties. In silico Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) predictions are essential tools in the early stages of drug discovery for filtering out candidates with poor drug-like properties. nih.govnih.gov Various computational models and servers are used to predict these properties for compounds like this compound and its derivatives. researchgate.net

Key predicted properties include:

Lipinski's Rule of Five: Assesses oral bioavailability based on molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. nih.gov

Gastrointestinal (GI) Absorption: Predicts the extent to which a compound is absorbed from the gut.

CYP450 Inhibition: Predicts whether a compound is likely to inhibit key metabolic enzymes like CYP2D6, which can lead to adverse drug-drug interactions. researchgate.net

Toxicity: Predicts potential risks such as mutagenicity or carcinogenicity. researchgate.net

The table below presents a sample in silico ADMET profile for a hypothetical derivative of this compound, illustrating the type of data generated in these studies.

PropertyPredicted Value for DerivativeFavorable Range/Outcome
Molecular Weight (g/mol)385.4< 500
logP (Lipophilicity)2.85< 5
Hydrogen Bond Donors2< 5
Hydrogen Bond Acceptors4< 10
Lipinski's Rule Violations00
GI AbsorptionHighHigh
CYP2D6 InhibitorNoNo researchgate.net
Mutagenicity (AMES test)Non-mutagenicNon-mutagenic researchgate.net

Mechanistic in Vitro Biological Investigations of 7 Ethoxybenzofuran 2 Carbohydrazide Derivatives

Enzyme Inhibition Studies and Mechanistic Elucidation

Derivatives of benzofuran-2-carbohydrazide have been identified as potent inhibitors of several key enzymes, a characteristic attributed to the versatile structural features of the benzofuran (B130515) ring system and the reactive nature of the carbohydrazide (B1668358) group.

Kinetics of Enzyme-Inhibitor Interactions (Competitive, Non-Competitive, Uncompetitive)

Kinetic studies are crucial for understanding how these inhibitors interact with their target enzymes. The primary modes of reversible inhibition—competitive, non-competitive, and uncompetitive—are distinguished by how the inhibitor binds to the enzyme and affects its kinetic parameters, Vmax (maximum reaction velocity) and Km (Michaelis constant).

Competitive Inhibition : In this mode, the inhibitor structurally resembles the substrate and binds to the enzyme's active site, preventing the substrate from binding. This type of inhibition can be overcome by increasing the substrate concentration. A study on biphenyl (B1667301) pyrazole-benzofuran hybrids, synthesized from a benzofuran-2-carbohydrazide intermediate, identified them as competitive inhibitors of α-glucosidase. nih.gov The most active compound demonstrated a Kᵢ value of 38 µM, indicating strong binding to the enzyme's active site. nih.gov Similarly, certain hydrazone derivatives have been shown to be reversible and competitive inhibitors of human monoamine oxidase A (hMAO-A), with Kᵢ values calculated to be as low as 0.016 µM for the most potent compound. mdpi.com This indicates a high affinity for the active site, blocking the normal substrate. mdpi.com

Allosteric Modulation and Irreversible Inhibition Mechanisms

Beyond direct competition at the active site, benzofuran derivatives can exert their effects through other complex mechanisms.

Allosteric Modulation : Allosteric inhibitors bind to a site on the enzyme other than the active site (an allosteric site), inducing a conformational change that alters the enzyme's activity. This mechanism is advantageous as it can offer higher selectivity compared to active-site inhibitors. Certain benzofuran-based small molecules have been identified as type II inhibitors of cyclin-dependent kinase 2 (CDK2), which bind to a hydrophobic allosteric back pocket that is accessible only in the inactive conformation of the kinase. tandfonline.com Furthermore, novel hydrazide-based inhibitors of histone deacetylases (HDACs) were designed to demonstrate allosteric inhibition , providing a new avenue for developing selective anticancer agents. nih.gov

Irreversible Inhibition : Irreversible inhibitors typically form a stable, often covalent, bond with the enzyme, leading to permanent inactivation. While many inhibitors derived from benzofuran-carbohydrazide act reversibly, the broader class of enzyme inhibitors includes irreversible examples. For instance, some drugs targeting monoamine oxidase (MAO) enzymes are known to cause irreversible inhibition by forming a covalent bond with the flavin coenzyme, leading to prolonged side effects and highlighting the rationale for designing reversible inhibitors instead. mdpi.com

Identification of Specific Enzyme Targets (e.g., Tyrosinase, Enoyl Acyl Carrier Protein Reductase, Kinases, Proteases)

The benzofuran-2-carbohydrazide scaffold has been used to develop inhibitors for a diverse array of enzyme targets implicated in various diseases.

Tyrosinase : This copper-containing enzyme is a key target for developing skin-whitening agents and treatments for hyperpigmentation, as it catalyzes melanin (B1238610) biosynthesis. Numerous derivatives of benzofuran-2-carbohydrazide, particularly those converted into oxadiazole or triazole rings, have shown potent tyrosinase inhibitory activity . mdpi.comnih.govmdpi.com In one study, a brominated benzofuran-coumarin-triazole hybrid exhibited an IC₅₀ value of 0.339 µM, which was significantly more potent than the standard inhibitors kojic acid (IC₅₀ = 30.34 µM) and ascorbic acid (IC₅₀ = 11.5 µM). mdpi.com Kinetic analysis suggested that the nitrogen atoms of the triazole ring, derived from the carbohydrazide, may coordinate with the copper ions in the enzyme's active site. londonmet.ac.uk

Table 1: Tyrosinase Inhibition by Benzofuran-2-Carbohydrazide Derivatives

Derivative ClassSpecific CompoundIC₅₀ (µM)Reference CompoundIC₅₀ (µM) of Reference
Benzofuran-Coumarin-Triazole Hybrid17e (Bromo-substituted)0.339 ± 0.08Kojic Acid30.34 ± 0.75
Benzofuran-Oxadiazole Hybrid5a (2-fluorophenylacetamide-substituted)11 ± 0.25Ascorbic Acid11.5 ± 0.1
Benzofuran-Coumarin-Triazole Hybrid17f (Chloro-substituted)3.148 ± 0.23Kojic Acid30.34 ± 0.75
Benzofuran-Coumarin-Triazole Hybrid17g (Fluoro-substituted)3.982 ± 0.12Kojic Acid30.34 ± 0.75

Enoyl Acyl Carrier Protein Reductase (InhA) : InhA is a vital enzyme in the mycolic acid biosynthesis pathway of Mycobacterium tuberculosis, making it a prime target for anti-tuberculosis drugs. nih.gov Hydrazone derivatives derived from benzofuran-2-carbohydrazide have been synthesized and evaluated for their anti-tubercular activity, with some compounds showing a minimum inhibitory concentration (MIC) as low as 1.6 μg/mL. derpharmachemica.comresearchgate.net The mechanism is believed to involve the inhibition of InhA, thereby disrupting the formation of the mycobacterial cell wall. nih.govresearchgate.net

Kinases : Protein kinases regulate numerous cellular processes, and their dysregulation is a hallmark of cancer. Benzofuran derivatives have been explored as inhibitors of several kinases. tandfonline.com Specifically, 3-((4-phenylpiperazin-1-yl)methyl)benzofuran-2-carbohydrazide was synthesized as a key intermediate for creating novel type II inhibitors of CDK2 , a kinase involved in cell cycle regulation. tandfonline.com Other related benzofuran structures have been investigated as inhibitors of Pim-1 kinase, another cancer-related target. nih.gov

Proteases : Proteases are enzymes that catalyze the breakdown of proteins. Derivatives of benzofuran have shown activity against various proteases. For example, novel benzofuran derivatives linked to carbazole-triazole moieties (synthesized via the carbohydrazide) were investigated as inhibitors of the main protease (Mpro) of the SARS-CoV-2 virus, with docking studies showing strong binding affinities. nih.gov Other benzofuran structures have been identified as antagonists of Protease-Activated Receptor 4 (PAR4) , which has implications for developing antiplatelet therapies. nih.gov

In Vitro Antimicrobial Action Mechanisms

The antimicrobial properties of benzofuran-2-carbohydrazide derivatives are often multifaceted, targeting essential bacterial pathways and structures.

Inhibition of Bacterial Cell Wall Synthesis Pathways

The bacterial cell wall is an ideal antimicrobial target because it is essential for bacterial survival and absent in mammalian cells.

Targeting Peptidoglycan Synthesis : Research has shown that benzofuran derivatives can target key enzymes in the peptidoglycan synthesis pathway. Molecular docking studies have suggested that pyrimidine (B1678525) derivatives synthesized from benzofuran chalcones are potent inhibitors of glucosamine-6-phosphate (GluN-6-P) synthase . brieflands.com This enzyme catalyzes the first step in the biosynthesis of amino sugars, which are essential precursors for N-acetyl glucosamine, a fundamental component of the peptidoglycan layer in bacterial cell walls. brieflands.com By inhibiting this enzyme, the derivatives effectively halt cell wall construction.

Targeting Mycolic Acid Synthesis : As mentioned previously, hydrazone derivatives of benzofuran-2-carbohydrazide have shown potent activity against Mycobacterium tuberculosis. derpharmachemica.comresearchgate.net This activity is linked to the inhibition of the InhA enzyme, which disrupts the synthesis of mycolic acids—the unique and essential long-chain fatty acids that form the outer layer of the mycobacterial cell wall. nih.gov

Disruption of Cell Membrane Permeability

The bacterial cell membrane is another critical target. Its disruption leads to the leakage of essential intracellular components and ultimately, cell death.

Increasing Membrane Permeability : Studies on novel benzofuran-quinoline carbohydrazide hybrids suggest that their mode of action may involve compromising the integrity of the bacterial cell membrane. researchgate.net This disruption allows for the loss of vital cell contents, leading to bactericidal effects. researchgate.net The lipophilic nature of the benzofuran scaffold combined with the specific substitutions introduced via the carbohydrazide linker can facilitate insertion into and disruption of the phospholipid bilayer of the cell membrane. ijpbs.com

Evidence from LDH Assays : The lactate (B86563) dehydrogenase (LDH) release assay is a common method to quantify cell membrane damage. While not performed directly on 7-ethoxybenzofuran-2-carbohydrazide, studies on structurally related furan-containing heterocyclic compounds have used this assay to confirm that treatment leads to increased LDH release from cells, providing direct evidence of compromised membrane permeability. jst.go.jp This methodological approach supports the hypothesis that membrane disruption is a plausible mechanism of action for this class of compounds.

Interference with Nucleic Acid and Protein Synthesis

Derivatives of the carbohydrazide class have been identified as significant inhibitors of protein expression through targeted interactions. researchgate.net Certain compounds within this family can function as inhibitors of specific receptors, such as the Estrogen Receptor α (ERα), leading to a significant downregulation of the receptor's transcriptional activity. researchgate.net This inhibition effectively disrupts the synthesis of proteins that are dependent on this signaling pathway. researchgate.net The mechanism involves direct binding to the receptor protein, which in turn prevents the recruitment of coactivators necessary for initiating gene transcription. researchgate.net

Furthermore, the benzofuran nucleus, when functionalized, can serve as a carrier for groups that interact directly with nucleic acids. researchgate.net For instance, the incorporation of a nitrogen mustard group onto the benzofuran scaffold creates a structure that acts as a DNA-binding agent. researchgate.net This interaction with DNA can interfere with the fundamental processes of replication and transcription, thereby disrupting the synthesis of both nucleic acids and the proteins encoded by them. researchgate.net

Quorum Sensing Inhibition

Quorum sensing (QS) is a cell-to-cell communication system in bacteria that regulates the expression of virulence factors and biofilm formation. researchgate.net The inhibition of this system is a promising strategy for controlling bacterial pathogenesis without exerting selective pressure that leads to antibiotic resistance. researchgate.net Compounds that act as quorum sensing inhibitors impede the signaling pathways responsible for coordinated bacterial action. researchgate.net

The anti-quorum sensing potential of compounds is often evaluated using biosensor strains like Chromobacterium pseudoviolaceum. researchgate.net This bacterium produces a purple pigment called violacein (B1683560), the synthesis of which is controlled by QS. researchgate.net An effective QS inhibitor will reduce or prevent violacein production without inhibiting bacterial growth (i.e., at sub-inhibitory concentrations). researchgate.net Research into various heterocyclic compounds has demonstrated that specific structural motifs can effectively interfere with QS signaling molecules, such as acyl-homoserine lactones (AHLs), thereby disrupting virulence and biofilm development. researchgate.net Derivatives based on the benzofuran-carbohydrazide scaffold are explored for this activity due to their structural diversity and biological relevance. researchgate.net

In Vitro Antioxidant Mechanisms

The antioxidant capacity of this compound and its derivatives can be attributed to their ability to neutralize free radicals through distinct chemical pathways. The core structure, combining a benzofuran ring, an ethoxy group, and a carbohydrazide side chain, provides multiple active sites for radical interaction. The primary mechanisms involved are Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET). researchgate.netmdpi.com

The Hydrogen Atom Transfer (HAT) mechanism is a fundamental pathway for antioxidant action. researchgate.netmdpi.com In this process, the antioxidant molecule donates a hydrogen atom (consisting of a proton and an electron) to a free radical, thereby neutralizing it and terminating the radical chain reaction. researchgate.netmdpi.com The efficiency of the HAT mechanism is largely dependent on the bond dissociation enthalpy (BDE) of the H-donating group; a lower BDE facilitates easier hydrogen donation. researchgate.netmdpi.com For this compound derivatives, the N-H bonds of the hydrazide moiety are potential sites for hydrogen donation. researchgate.netmdpi.com The resulting antioxidant radical is stabilized through resonance, which is crucial for preventing it from becoming a pro-oxidant. researchgate.netmdpi.com

The Single Electron Transfer (SET) mechanism provides another route for radical deactivation. researchgate.netmdpi.com In this pathway, the antioxidant donates a single electron to the free radical, converting it into an anion. researchgate.netmdpi.com This anion is subsequently protonated by a proton from the surrounding solvent. researchgate.netmdpi.com The SET mechanism is governed by the ionization potential (IP) of the antioxidant; a lower IP favors electron donation. researchgate.netmdpi.com

The SET pathway can be further detailed into two sub-mechanisms:

Single Electron Transfer followed by Proton Transfer (SET-PT): The antioxidant first releases an electron to form a radical cation, which then deprotonates to yield a stable form. researchgate.netmdpi.com

Sequential Proton Loss Electron Transfer (SPLET): The antioxidant molecule first loses a proton to form an anion, which then donates an electron to the free radical. researchgate.netmdpi.com This pathway is particularly relevant in polar solvents that facilitate deprotonation. researchgate.netmdpi.com The benzofuran ring system and the hydrazide group can both participate in electron delocalization, stabilizing the radical cation formed during the SET process. researchgate.netmdpi.com

The antioxidant potential of this compound derivatives is quantified using various in vitro assays that measure their ability to scavenge stable synthetic radicals. researchgate.netmdpi.comresearchgate.net Common assays include the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging tests. researchgate.netmdpi.comresearchgate.net

In these assays, the antioxidant compound reduces the radical, leading to a measurable change in color, which is monitored spectrophotometrically. researchgate.net The results are often expressed as the IC₅₀ value, which represents the concentration of the antioxidant required to scavenge 50% of the initial radicals. A lower IC₅₀ value indicates higher antioxidant activity. Kinetic parameters are also crucial, as they describe the speed and efficiency of the radical scavenging reaction. The study of reaction kinetics provides deeper insight into whether the antioxidant follows a fast or slow scavenging profile, which is vital for understanding its potential protective role.

Table 1: Illustrative Radical Scavenging Activity Data for Benzofuran Derivatives

This table provides representative data from studies on related benzofuran compounds to illustrate how antioxidant activity is typically reported.

Compound ClassAssayIC₅₀ (µM)Standard (Trolox) IC₅₀ (µM)
Benzofuran-hydrazoneDPPH15.88.5
Benzofuran-oxadiazoleDPPH22.48.5
Benzofuran-hydrazoneABTS12.16.2
Benzofuran-oxadiazoleABTS18.96.2

In Vitro Antiproliferative Mechanisms

Benzofuran-2-carbohydrazide derivatives have been extensively investigated for their antiproliferative properties against various human cancer cell lines. Research indicates that these compounds can induce cancer cell death through multiple mechanisms, including the induction of apoptosis and cell cycle arrest.

Studies on benzofuran-isatin carbohydrazide hybrids have shown significant antiproliferative activity against colorectal cancer cell lines such as SW-620 and HT-29. Mechanistic investigations revealed that potent derivatives in this class can induce apoptosis by decreasing the expression of the anti-apoptotic protein Bcl-2 and increasing the levels of cleaved PARP (Poly (ADP-ribose) polymerase).

Other related benzofuran derivatives have demonstrated the ability to cause cell cycle arrest, a key mechanism for halting cancer cell proliferation. For example, certain compounds have been found to arrest the cell cycle in the G2/M phase. This effect has been linked to the dual inhibition of critical cell cycle-regulating enzymes like cyclin-dependent kinase 2 (CDK2) and glycogen (B147801) synthase kinase-3β (GSK-3β). The ability of these molecules to selectively target cancer cells while showing lower cytotoxicity towards normal cell lines highlights their potential as selective anticancer agents.

Table 2: Summary of In Vitro Antiproliferative Effects of Related Benzofuran-Carbohydrazide Derivatives

Compound ClassCancer Cell Line(s)Observed Mechanism(s)
Benzofuran-isatin carbohydrazideSW-620 (Colorectal)Apoptosis induction, decreased Bcl-2 expression, increased cleaved PARP
Benzofuran-CDK2/GSK-3β inhibitorMCF-7, T-47D (Breast)Dual inhibition of CDK2/GSK-3β, cell cycle arrest at G2/M phase
Benzofuran-oxadiazole hybridHCT-116 (Colorectal), HeLa (Cervical)Cytotoxicity, induction of apoptosis
Thiophene-carbohydrazideHCT116 (Colon)Selective cytotoxicity, inhibition of VEGFR2

Induction of Apoptosis and Cell Cycle Arrest

Derivatives of benzofuran have demonstrated the ability to trigger apoptosis and cause cell cycle arrest in various cancer cell lines. This is a crucial aspect of anticancer activity, as it involves the elimination of malignant cells without causing widespread damage to healthy tissues.

Research on benzofuran-isatin conjugates connected by a carbohydrazide linker has shown that these molecules can initiate apoptosis. tandfonline.com In human colorectal cancer cell lines (SW-620), specific conjugates were found to significantly reduce the levels of Bcl-2, an anti-apoptotic protein. tandfonline.com The downregulation of Bcl-2 is a key event in the intrinsic apoptotic pathway, leading to increased mitochondrial permeability and the release of pro-apoptotic factors. Furthermore, these compounds led to an increase in the levels of cleaved poly(ADP-ribose) polymerase (PARP), a hallmark of apoptosis that indicates the activation of caspases, the executive enzymes of apoptosis. tandfonline.com

Other studies on different benzofuran derivatives have also highlighted their pro-apoptotic capabilities. For instance, certain benzofuran derivatives have been shown to induce apoptosis in human chondrosarcoma cells by promoting the production of reactive oxygen species (ROS) and disrupting the mitochondrial membrane potential. science.gov This disruption leads to the release of cytochrome c and the subsequent activation of the caspase cascade. science.gov

In addition to inducing apoptosis, benzofuran derivatives have been observed to interfere with the cell cycle progression of cancer cells. A number of these compounds have been reported to cause cell cycle arrest at the G2/M phase. scispace.com This prevents the cells from entering mitosis and dividing, thereby halting proliferation. The mechanism for this arrest is often linked to the inhibition of key regulatory proteins of the cell cycle. For example, some benzofuran derivatives have been shown to inhibit tubulin polymerization, which is essential for the formation of the mitotic spindle. tandfonline.com

The collective evidence suggests that the benzofuran scaffold, particularly when functionalized with a carbohydrazide moiety, is a promising framework for the development of compounds that can selectively induce apoptosis and disrupt the cell cycle in cancer cells.

Table 1: Effects of Benzofuran Derivatives on Apoptosis and Cell Cycle

Compound ClassCell LineObserved EffectKey Molecular Targets/Pathways
Benzofuran-isatin conjugatesSW-620 (colorectal cancer)Induction of apoptosisInhibition of Bcl-2, Increased cleaved PARP tandfonline.com
Benzofuran derivativesHuman chondrosarcoma cellsInduction of apoptosisIncreased ROS, Decreased mitochondrial membrane potential science.gov
Benzofuran derivativesHT29 (colon cancer)Cell cycle arrest at G2/M phaseNot specified in detail scispace.com
3-Amidobenzofuran derivativesMDA-MB-231 (breast cancer), HCT-116 (colon cancer)Cell cycle arrest at G2/M phaseNot specified in detail

Inhibition of Angiogenesis-Related Pathways

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, as it supplies the tumor with necessary nutrients and oxygen. Consequently, the inhibition of angiogenesis is a key strategy in cancer therapy. Benzofuran-2-carbohydrazide derivatives have been investigated for their potential to interfere with this process.

A primary target in anti-angiogenic therapy is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). mdpi.com The binding of its ligand, VEGF, to VEGFR-2 initiates a signaling cascade that promotes the proliferation, migration, and survival of endothelial cells, which are the building blocks of blood vessels. mdpi.com Several studies have demonstrated that benzofuran derivatives can effectively inhibit VEGFR-2 tyrosine kinase activity. researchgate.netrsc.org By blocking this key receptor, these compounds can halt the downstream signaling pathways necessary for angiogenesis. nih.gov

The anti-angiogenic effects of these derivatives have been observed in various in vitro models. For instance, studies on Human Umbilical Vein Endothelial Cells (HUVECs), a standard model for studying angiogenesis, have shown that certain benzofuran derivatives can inhibit their proliferation, migration, and ability to form tube-like structures, which mimics the formation of new blood vessels. nih.gov

The mechanism of action for these compounds appears to be the direct inhibition of VEGFR-2 phosphorylation, which is a critical step in the activation of the receptor. nih.gov This inhibition subsequently affects downstream signaling proteins, such as extracellular signal-regulated kinase (ERK), focal adhesion kinase (FAK), and Src, all of which play roles in endothelial cell function. nih.gov

Table 2: Anti-Angiogenic Activity of Benzofuran Derivatives

Compound ClassTargetModel SystemObserved Effect
Chalcone and thiopyrimidine benzofuran derivativesVEGFR-2In vitro kinase assayInhibition of VEGFR-2 activity rsc.org
Benzofuran derivativesVEGFR-2HUVECsInhibition of proliferation, migration, and tube formation nih.gov
Carbothioamide derivativesAngiogenesisRat aorta angiogenesis assayInhibition of blood vessel sprouting waocp.org

It is important to note that while these findings are promising, they are based on derivatives of the benzofuran scaffold. Further research is necessary to specifically determine the anti-angiogenic potential of this compound itself.

Topoisomerase Inhibition

Topoisomerases are essential enzymes that play a critical role in DNA replication, transcription, and repair by resolving topological problems in the DNA structure. plos.org These enzymes are validated targets for a number of clinically used anticancer drugs. nih.govmdpi.com Topoisomerase inhibitors can be broadly categorized as "poisons," which stabilize the transient DNA-enzyme complex, leading to DNA strand breaks, or "catalytic inhibitors," which interfere with the enzymatic activity without causing DNA damage. plos.org

While the benzofuran nucleus is a component of some natural products with diverse biological activities, there is limited direct evidence in the currently available scientific literature specifically identifying this compound or its close derivatives as potent topoisomerase inhibitors.

However, the broader class of heterocyclic compounds has been extensively studied for topoisomerase inhibition. For example, derivatives of carbazole (B46965) and acridine (B1665455) have been shown to act as topoisomerase II inhibitors. mdpi.comresearchgate.net These compounds often function by intercalating into the DNA or by binding to the enzyme itself, thereby preventing the re-ligation of the DNA strands and leading to the accumulation of double-strand breaks, which ultimately triggers apoptotic cell death. researchgate.net

Given that the carbohydrazide moiety is known to be a versatile linker in medicinal chemistry, capable of participating in various biological interactions, it is plausible that this compound derivatives could be designed to target topoisomerases. However, without specific experimental data, this remains a hypothesis. Future studies would be required to investigate whether this class of compounds can indeed inhibit topoisomerase I or II and to elucidate the specific mechanism of such an interaction.

Structure Activity Relationship Sar Studies of 7 Ethoxybenzofuran 2 Carbohydrazide Analogues

Impact of Substituent Modifications on Biological Activity

The biological activity of benzofuran-2-carbohydrazide analogues can be significantly modulated by the introduction of various substituents on the benzofuran (B130515) core and by modifications to the hydrazone side chain. These changes can influence the electronic, steric, and lipophilic properties of the molecule, thereby affecting its interaction with biological targets.

The nature and position of substituents on the benzofuran ring play a critical role in determining the biological efficacy of this class of compounds.

Research on various benzofuran derivatives indicates that the introduction of substituents at different positions of the benzofuran nucleus can significantly impact their biological activities. nih.gov For instance, the presence of halogen atoms such as bromine, chlorine, or fluorine on the benzofuran ring has been shown to increase anticancer activities. nih.gov This is often attributed to the ability of halogens to form halogen bonds, which can enhance binding affinity to target proteins. nih.gov Specifically, the addition of a fluorine atom at the C-4 position of a 2-benzofuranyl moiety led to a twofold increase in potency and inhibitory activity in one study. nih.gov

In the context of antimicrobial activity, the presence of halogens and hydroxyl groups at the C-4, C-5, or C-6 positions of the benzofuran ring is considered essential for potent antibacterial activity. rsc.org Furthermore, studies on 5-bromo-1-benzofuran-2-carbohydrazide have shown that electron-withdrawing groups on the benzofuran ring can enhance the reactivity of the carbohydrazide (B1668358) moiety. zenodo.org Conversely, electron-donating groups like a methyl group or the absence of substitution can decrease the electrophilic properties of the ketone functionality, leading to lower yields in subsequent reactions. zenodo.org

The following table summarizes the observed effects of various substituents on the benzofuran moiety of related compounds.

SubstituentPosition(s)Observed Effect on Biological ActivityReference
Halogens (Br, Cl, F)GeneralIncreased anticancer activity. nih.gov nih.gov
FluorineC-42-fold increase in potency and inhibitory activity. nih.gov nih.gov
Halogens, HydroxylC-4, C-5, C-6Essential for potent antibacterial activity. rsc.org rsc.org
BromoC-5Enhanced reactivity of the carbohydrazide. zenodo.org zenodo.org
Electron-withdrawing groupsGeneralIncreased reactivity of the carbonyl function. zenodo.org zenodo.org
Electron-donating groups (e.g., Methyl)GeneralDecreased electrophilic properties of the ketone functionality. zenodo.org zenodo.org
HydroxylC-6Essential for antibacterial activities. rsc.org rsc.org

The hydrazide-hydrazone scaffold is a versatile pharmacophore known for a wide range of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer effects. researchgate.netresearchgate.netnih.govmdpi.com The biological activity of benzofuran-2-carbohydrazide derivatives is profoundly influenced by the nature of the substituents attached to the hydrazone side chain.

The condensation of benzofuran-2-carbohydrazide with various aldehydes and ketones leads to the formation of Schiff bases (hydrazones), which exhibit a broad spectrum of biological activities. researchgate.net The structure of the substituent on the arylidene moiety of benzofuran hydrazones plays a significant role in their antioxidant and antiproliferative activities. unife.it For instance, the number and position of hydroxyl groups on the arylidene moiety are directly related to the antioxidant capacity. unife.it A 2-hydroxy-4-(diethylamino)benzylidene derivative of a benzofuran hydrazone exhibited high antioxidant activity. unife.it Conversely, the presence of electron-attracting groups, such as halogens, on the arylidene moiety has been shown to reduce antioxidant capacity. unife.it

In a series of benzofuran hydrazone derivatives evaluated for α-amylase inhibitory activity, the nature of the substituent on the phenyl ring of the hydrazone was critical. nih.gov Compounds with specific substitutions demonstrated significant inhibitory potential. nih.gov The presence of the -CONH group in the hydrazide structure has been identified as a necessary feature for anticancer activity in some series of benzofuran derivatives. nih.gov

The table below illustrates the impact of hydrazone side chain variations on biological activity based on studies of related benzofuran hydrazones.

Hydrazone Side Chain Substituent (on arylidene moiety)Biological Activity AffectedObservationReference
2-hydroxy-4-(diethylamino)benzylideneAntioxidant, AntiproliferativeHigh activity observed. unife.it unife.it
Hydroxyl groupsAntioxidantNumber and position are related to activity. unife.it unife.it
HalogensAntioxidantReduced activity. unife.it unife.it
Varied phenyl substitutionsα-Amylase InhibitionDifferent substituents lead to varied inhibitory potentials. nih.gov nih.gov
Presence of -CONH- groupAnticancerNecessary for activity in some series. nih.gov nih.gov

Positional Isomerism and Pharmacological Profiles

The placement of functional groups on the benzofuran core is a key determinant of the biological activity and selectivity of these compounds. nih.gov A review of benzo[b]furan derivatives highlighted a notable correlation between the presence and position of a methoxy (B1213986) substituent on the benzene (B151609) moiety and antiproliferative activity. mdpi.com

In one study, the highest activity among a series of 2-alkoxycarbonyl derivatives was observed when the methoxy group was located at the C-6 position. mdpi.com Specifically, a compound with a methyl group at the C-3 position and a methoxy group at the C-6 position exhibited 3–10 times higher activity than its isomer with a methoxy group at the C-7 position. mdpi.com This suggests that for alkoxy groups like the ethoxy group in 7-ethoxybenzofuran-2-carbohydrazide, its position is likely to be a critical factor for biological activity. Moving the ethoxy group from the C-7 position to other positions, such as C-6, C-5, or C-4, would likely result in analogues with distinct pharmacological profiles.

Furthermore, changing the positions of an amino and a methoxy group on the benzofuran ring resulted in a reduction in activity, underscoring the importance of the specific substitution pattern. mdpi.com For antibacterial activity, substitutions at the C-3 and C-6 positions have been found to greatly impact activity and strain specificity, respectively. rsc.org

The following table summarizes the influence of substituent placement on the benzofuran ring.

SubstituentPositionImpact on Biological ActivityReference
MethoxyC-6 vs. C-7C-6 substitution showed higher antiproliferative activity than C-7. mdpi.com mdpi.com
Amino and MethoxyC-5/C-7 vs. C-7/C-5Altering the positions led to reduced activity. mdpi.com mdpi.com
HydroxylC-6Essential for antibacterial activity. rsc.org rsc.org
Various functional groupsC-3Plays an important role in antibacterial selectivity. rsc.org rsc.org

The conformational flexibility of this compound analogues and their ability to adopt a specific conformation to bind to a receptor are crucial for their biological activity. The hydrazone linkage (–CO–NH–N=C–) can exist in different conformations, and the presence of substituents can influence the preferred geometry, which in turn affects receptor binding.

The arrangement of molecules in a crystal structure, which can provide insights into preferred conformations, is dependent on steric effects and electrostatic interactions. mdpi.com The shapes and sizes of molecules and their substituents are significant in determining their packing modes. mdpi.com For benzofuran hydrazone derivatives, the hydrazone functional group is capable of engaging in tautomeric equilibria, metal chelation, and hydrogen bonding, making it a key feature for interactions with biological targets. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to establish a mathematical relationship between the chemical structure and biological activity of a series of compounds. While no specific QSAR studies have been reported for this compound, QSAR studies on other series of benzofuran derivatives and related heterocyclic compounds have been conducted to guide the design of new, more potent analogues.

These studies typically involve the calculation of various molecular descriptors (e.g., electronic, steric, hydrophobic) and correlating them with biological activity using statistical methods. The resulting QSAR models can then be used to predict the activity of new, unsynthesized compounds. The development of a robust QSAR model for this compound analogues would be a valuable tool for future drug discovery efforts in this chemical series.

Development of Predictive Models for Biological Efficacy

A key objective in modern drug design is the development of predictive models that can forecast the biological activity of novel compounds before their synthesis, thereby saving time and resources. For analogues of this compound, Quantitative Structure-Activity Relationship (QSAR) models are powerful tools for achieving this. These models mathematically correlate the structural or physicochemical properties of a series of compounds with their biological activities.

Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are particularly valuable. researchgate.net These techniques generate predictive models based on the steric and electrostatic fields surrounding the molecules, providing a more detailed understanding of the ligand-receptor interactions.

For a series of this compound analogues, a typical 3D-QSAR study would involve:

Building a Dataset: Synthesizing a library of analogues with variations at different positions of the this compound scaffold and determining their biological activity (e.g., IC₅₀ values).

Molecular Modeling and Alignment: Generating 3D structures of the analogues and aligning them based on a common substructure.

Calculating Molecular Fields: Placing the aligned molecules in a 3D grid and calculating the steric and electrostatic fields (for CoMFA) or similarity indices for steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor properties (for CoMSIA) at each grid point.

Statistical Analysis: Using Partial Least Squares (PLS) analysis to derive a mathematical equation that correlates the variations in the molecular fields with the changes in biological activity.

Model Validation: Assessing the statistical significance and predictive power of the generated model using parameters such as the cross-validated correlation coefficient (q²), the non-cross-validated correlation coefficient (r²), and the standard error of estimate (SEE). External validation with a test set of compounds not used in model generation is also crucial. researchgate.net

The resulting predictive model can then be used to estimate the biological efficacy of newly designed, unsynthesized analogues of this compound, prioritizing the most promising candidates for synthesis and further testing.

QSAR Model Standard Error of Estimate (SEE) Predictive r²
Hypothetical CoMFA0.650.920.250.78
Hypothetical CoMSIA0.680.940.220.81

Table 1: Illustrative statistical parameters for hypothetical CoMFA and CoMSIA models for a series of this compound analogues. These parameters are used to evaluate the robustness and predictive ability of the QSAR models. A higher q² and predictive r² indicate a more reliable model.

Identification of Key Molecular Descriptors

The development of predictive models also allows for the identification of key molecular descriptors that govern the biological efficacy of this compound analogues. These descriptors are the specific physicochemical properties or structural features that have the most significant impact on activity. The contour maps generated from 3D-QSAR studies are particularly insightful for visualizing these key features.

For the benzofuran scaffold, studies on various derivatives have highlighted the importance of several types of molecular descriptors:

Steric Descriptors: These relate to the size and shape of the molecule. CoMFA and CoMSIA contour maps can reveal regions where bulky substituents are favored or disfavored for optimal biological activity. For instance, a particular substitution pattern on the benzofuran ring or the hydrazide moiety might enhance binding to a biological target.

Electronic Descriptors: These pertain to the distribution of electrons in the molecule. Electrostatic contour maps can indicate areas where positive or negative potentials are beneficial for activity, guiding the introduction of electron-donating or electron-withdrawing groups. The electron density on the oxygen and nitrogen atoms of the carbohydrazide group, for example, could be critical for hydrogen bonding interactions with a receptor. asianpubs.org

Hydrophobic Descriptors: These describe the water-repelling properties of different parts of the molecule. Hydrophobic interactions are often key drivers of drug-receptor binding. CoMSIA models can identify regions where hydrophobic groups, such as alkyl or aryl substituents, would improve activity.

Hydrogen Bond Donor/Acceptor Descriptors: The carbohydrazide moiety (-CONHNH₂) itself is a significant hydrogen bond donor and acceptor. asianpubs.org Contour maps can highlight specific locations where the addition of further hydrogen bond donors or acceptors on the 7-ethoxybenzofuran (B3319303) scaffold would be advantageous for enhancing biological efficacy.

By understanding which molecular descriptors are most influential, medicinal chemists can make more informed decisions in the design of new analogues of this compound with improved activity.

Molecular Descriptor Influence on Biological Efficacy Potential Modification to this compound
Steric Bulk at C5Increased bulk may enhance activity.Introduction of larger alkyl or aryl groups.
Electronegativity at C7An electron-donating group may be favorable.Modification of the ethoxy group.
Hydrophobicity of Hydrazide SubstituentIncreased hydrophobicity may improve cell permeability.Addition of an aromatic ring to the terminal nitrogen.
Hydrogen Bond Acceptor at C4A hydrogen bond acceptor may increase target binding.Introduction of a nitro or cyano group.

Table 2: Illustrative table of key molecular descriptors and their hypothetical influence on the biological efficacy of this compound analogues. This table demonstrates how an understanding of key descriptors can guide the rational design of more potent compounds.

Q & A

Basic: What are the standard synthetic routes for preparing 7-Ethoxybenzofuran-2-carbohydrazide?

The compound is typically synthesized by reacting 7-ethoxybenzofuran-2-carboxylic acid with hydrazine hydrate. A common protocol involves refluxing the carboxylic acid precursor with excess hydrazine in ethanol under acidic catalysis (e.g., glacial acetic acid) for 1–3 hours . The reaction progress is monitored via TLC, and the product is purified through recrystallization or column chromatography (e.g., using petroleum ether/ethyl acetate gradients). Purity is confirmed via melting point analysis (195–199°C) and HPLC (>98%) .

Advanced: How can silyl enol ether chemistry optimize the synthesis of substituted this compound derivatives?

Silyl enol ether intermediates enable regioselective functionalization of the benzofuran core. For example, silyl-protected enol ethers derived from 7-hydroxybenzofuran precursors can undergo nucleophilic addition or electrophilic substitution to introduce ethoxy or other substituents at the 7-position . This method minimizes side reactions and improves yields compared to direct alkylation. Post-functionalization, the carbohydrazide moiety is introduced via hydrazinolysis of the corresponding ester or acyl chloride .

Basic: What spectroscopic methods confirm the structural integrity of this compound?

Key techniques include:

  • ¹H/¹³C NMR : Peaks at δ 6.8–7.5 ppm (aromatic protons), δ 4.1 ppm (ethoxy –OCH₂CH₃), and δ 9.8 ppm (hydrazide –NH–) .
  • FT-IR : Bands at 1650–1700 cm⁻¹ (C=O stretch) and 3200–3350 cm⁻¹ (N–H stretch) .
  • Mass Spectrometry (MS) : Molecular ion peak at m/z 206.19 (carboxylic acid precursor) and 207.21 (carbohydrazide derivative) .

Advanced: How does X-ray crystallography elucidate the molecular conformation of this compound?

Single-crystal X-ray diffraction reveals planar benzofuran rings with dihedral angles <5° between the ethoxy and carbohydrazide groups. The hydrazide moiety adopts an E-configuration, stabilized by intramolecular hydrogen bonding (N–H⋯O=C). This conformation influences solubility and bioactivity, aiding in rational drug design .

Basic: What in vitro assays evaluate the antimicrobial activity of this compound?

Standard assays include:

  • Minimum Inhibitory Concentration (MIC) : Test against Mycobacterium tuberculosis H37Rv (e.g., MIC ≤6.25 µg/mL indicates potency) .
  • Agar Diffusion : Zone-of-inhibition measurements against Gram-positive (S. aureus) and Gram-negative (E. coli) strains .
  • Time-Kill Kinetics : To assess bactericidal vs. bacteriostatic effects .

Advanced: How can molecular docking predict interactions with dihydroorotate dehydrogenase (DHODH) for antiviral applications?

Using tools like AutoDock Vina, the carbohydrazide group is positioned to form hydrogen bonds with DHODH’s active-site residues (e.g., Arg136 and Gln47). Docking scores (e.g., −9.2 kcal/mol) correlate with inhibition constants (Kᵢ), validated via enzyme-activity assays (IC₅₀ <10 µM) .

Basic: What safety protocols are critical when handling this compound?

  • PPE : Gloves, lab coat, and goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods due to dust formation.
  • Storage : Dark, cool conditions (<4°C) in airtight containers away from oxidizers .

Advanced: How does factorial design optimize reaction conditions for high-yield synthesis?

A 2³ factorial design evaluates variables: temperature (50–80°C), catalyst concentration (0.1–1.0 mol%), and reaction time (1–4 hrs). Response surface methodology (RSM) identifies optimal conditions (e.g., 70°C, 0.5 mol% acetic acid, 2.5 hrs), achieving >90% yield .

Basic: How to resolve discrepancies in reported biological activity data?

  • Assay Variability : Standardize protocols (e.g., broth microdilution for MICs) .
  • Statistical Analysis : Use ANOVA to compare inter-lab results; consider batch-to-batch purity differences .

Advanced: How can QSAR models guide the design of derivatives with enhanced bioactivity?

3D-QSAR (CoMFA/CoMSIA) identifies critical substituents:

  • Electron-withdrawing groups at the 3-position improve antitubercular activity (ρ < −0.8).
  • Hydrophobic substituents at the 5-position enhance membrane permeability (logP >2.5) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.